molecular formula C6H6N4 B1267286 1H-Pyrazolo[3,4-b]pyridin-4-amine CAS No. 49834-62-0

1H-Pyrazolo[3,4-b]pyridin-4-amine

Cat. No. B1267286
CAS RN: 49834-62-0
M. Wt: 134.14 g/mol
InChI Key: ROGKJJGNQJKPFJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-4-amine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported within the period from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-4-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been studied for their potential biomedical applications . For example, derivatives of pyrazolo[3,4-b]pyridine have been found to possess a wide range of pharmacological properties and have been part of anxiolytic drugs .

Another application is in the field of dyslipidemia treatment. 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists, which are ligand-dependent transcriptional factors involved in lipid and glucose metabolism, adipogenesis, and inflammation .

  • Antiviral and Antibacterial Properties : Several pyrazolo[3,4-b]pyridine-based derivatives that bear diverse substitutions were reported to exhibit potent antiviral and antibacterial properties .

  • Enzyme Inhibition : These compounds have been used to inhibit important enzymes, such as phosphodiesterase-4 , or neutrophil elastase .

  • Ligands for Receptors : They have also been used as ligands for A1-adenosine or prostaglandin E2 receptor 1 .

  • Antimicrobial Properties : Pyrazolo[3,4-b]pyridine and its derivatives are known to possess a broad range of biological activities, including antimicrobial properties .

  • Anti-inflammatory Properties : These compounds have also been studied for their anti-inflammatory properties .

  • Cancer Treatment : Some derivatives of 1H-Pyrazolo[3,4-b]pyridin-4-amine have been studied for their potential use in cancer treatment. These compounds can inhibit certain enzymes that are overexpressed in cancer cells, thereby slowing down their growth and proliferation .

  • Neurological Disorders : Due to their structural similarity to purine bases, these compounds can interact with various receptors in the nervous system. This makes them potential candidates for the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

  • Cardiovascular Diseases : Some 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives have been found to have vasodilatory effects, which can be beneficial in the treatment of cardiovascular diseases such as hypertension .

  • Metabolic Disorders : These compounds can also interact with various enzymes and receptors involved in metabolism. Therefore, they could potentially be used in the treatment of metabolic disorders such as diabetes and obesity .

  • Infectious Diseases : Some derivatives of 1H-Pyrazolo[3,4-b]pyridin-4-amine have been found to have antimicrobial and antiviral properties, making them potential candidates for the development of new antibiotics and antiviral drugs .

Safety And Hazards

1H-Pyrazolo[3,4-b]pyridin-4-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGKJJGNQJKPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309984
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-b]pyridin-4-amine

CAS RN

49834-62-0
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
TG Davis, JJ Peterson, JP Kou… - … of Pharmacology and …, 2009 - ASPET
Clinical utility of phosphodiesterase 4 (PDE4) inhibitors as anti-inflammatory agents has, to date, been limited by adverse effects including nausea and emesis, making accurate …
Number of citations: 25 jpet.aspetjournals.org
H Hu, Y Peng, H Huang, T Yang… - Journal of Chemical …, 2018 - journals.sagepub.com
A series of novel 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)-ethanones and 6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-4-amines were prepared by the annulation of 5-…
Number of citations: 2 journals.sagepub.com
R Aggarwal, S Kumar, G Sumran, D Sharma - 2023 - researchsquare.com
The present paper describes an efficient synthesis of a series of 4-aminopyrazolo [3, 4-b] pyridine derivatives 11a-i in 69-81% yields by one-pot three-component domino reaction of …
Number of citations: 0 www.researchsquare.com
TG Davis, JJ Peterson, JP Kou… - J Pharmacol Exp …, 2009 - academia.edu
Clinical utility of phosphodiesterase 4 (PDE4) inhibitors as anti-inflammatory agents has, to date, been limited by adverse effects including nausea and emesis, making accurate …
Number of citations: 1 www.academia.edu
AR Rutter, A Poffe, P Cavallini, TG Davis… - … of Pharmacology and …, 2014 - ASPET
Small molecule phosphodiesterase (PDE) 4 inhibitors have long been known to show therapeutic benefit in various preclinical models of psychiatric and neurologic diseases because …
Number of citations: 46 jpet.aspetjournals.org
Y Sun, Y Sun, L Wang, T Wu, W Yin, J Wang… - European Journal of …, 2022 - Elsevier
Serine/threonine-protein kinase polo-like kinase 4 (PLK4) is a mitosis-associated protein kinase that plays a vital role in the duplication of centrioles in dividing cells and is considered a …
Number of citations: 6 www.sciencedirect.com
RH Abd El‐Aleam, RF George, KJ Lee… - Archiv der …, 2019 - Wiley Online Library
A series of 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability. …
Number of citations: 10 onlinelibrary.wiley.com
J Neres, CA Engelhart, EJ Drake… - Journal of medicinal …, 2013 - ACS Publications
Siderophores are small-molecule iron chelators produced by bacteria and other microorganisms for survival under iron limiting conditions such as found in a mammalian host. …
Number of citations: 39 pubs.acs.org
G Guercio, D Castoldi, N Giubellina… - … Process Research & …, 2010 - ACS Publications
The family of phosphodiesterase (PDE) enzymes hydrolyse cyclic nucleotides, cAMP and cGMP, leading to their inactivation as intracellular second messengers. Inhibition of these …
Number of citations: 9 pubs.acs.org
N Chirra, G Udigala, EO Sinegubova… - Journal of …, 2023 - Wiley Online Library
Herein we describe an efficient Lewis acid‐mediated one‐pot synthesis of 2‐substituted 4‐aminoquinolines from commercially available anthranilonitriles and substituted …
Number of citations: 0 onlinelibrary.wiley.com

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